5-Nitro-2-furaldehyde thiosemicarbazone

antibacterial Staphylococcus aureus nitrofuran

Differentiated by unique 5-nitro-thiosemicarbazone scaffold. Serves as positive control for MRSA (MIC 1 µg/mL) & antitumor assays (IC50 13-28 µM). Distinct activity profile vs semicarbazone analogs; ideal for SAR studies. For laboratory use only.

Molecular Formula C6H6N4O3S
Molecular Weight 214.20 g/mol
CAS No. 831-71-0
Cat. No. B186960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-furaldehyde thiosemicarbazone
CAS831-71-0
Molecular FormulaC6H6N4O3S
Molecular Weight214.20 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N
InChIInChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14)
InChIKeyXWUHTDIIQSYUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 metric / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-furaldehyde Thiosemicarbazone (CAS 831-71-0): Technical Baseline for Nitrofuran Scaffold Procurement


5-Nitro-2-furaldehyde thiosemicarbazone (CAS 831-71-0, molecular formula C6H6N4O3S, molecular weight 214.20) is a nitrofuran-derived thiosemicarbazone scaffold distinguished by a 5-nitro substituent on the furan ring and a terminal thiourea moiety [1]. The compound crystallizes in the E-conformation and demonstrates physicochemical properties including density of 1.68 g/cm³, boiling point 381.6°C at 760 mmHg, and logP of 1.97 [2]. Its synthesis, protected under U.S. Patent 2,416,239 and GB698271A, involves condensation of 5-nitro-2-furaldehyde with thiosemicarbazide [3].

Why 5-Nitro-2-furaldehyde Thiosemicarbazone Cannot Be Generically Substituted by Other Nitrofuran Analogs


Nitrofuran derivatives with identical 5-nitro-2-furaldehyde cores exhibit markedly divergent biological profiles depending on the terminal moiety. Comparative in vitro testing of nitrothiophenealdehyde acetals, semicarbazones, and thiosemicarbazones against analogous nitrofurfuraldehyde derivatives has established that the thiosemicarbazone moiety confers distinct activity patterns not replicated by semicarbazone or acetal analogs [1]. Within a single series of ten furan-2-carbaldehyde thiosemicarbazones, substitution at the 5-position of the furan ring dramatically alters antibacterial potency: the 5-nitro derivative (compound 5) demonstrated MIC values up to 25-fold lower than non-nitrated analogs against Staphylococcus aureus ATCC strains [2]. The urinary excretion profile of nitrofurans is also exquisitely sensitive to side-chain substitution—oral administration of 27 nitrofurans revealed that only those bearing semicarbazone, semioxamazone, or closely related side chains in the 2-position of the furan ring achieved measurable urinary antibacterial activity, with the majority (13 of 27) producing no detectable urinary activity [3]. These structure-activity discontinuities preclude assumption of functional equivalence among compounds sharing the 5-nitro-2-furaldehyde core.

5-Nitro-2-furaldehyde Thiosemicarbazone: Quantitative Differentiation Evidence for Scientific Selection


Antibacterial Potency of 5-Nitro-2-furaldehyde Thiosemicarbazone Against S. aureus ATCC700699 Compared to Clinical Nitrofurantoin and Gentamicin

In a standardized in vitro antibacterial evaluation against methicillin-resistant Staphylococcus aureus ATCC700699, 5-nitro-2-furaldehyde thiosemicarbazone (designated compound 5) exhibited an MIC of 1 μg/mL. This potency matched the lower bound of nitrofurantoin's reported range (MIC = 1–25 μg/mL) and substantially exceeded gentamicin's activity (MIC = 10–>100 μg/mL) against the same strain [1]. Within the same study series, the non-nitrated parent scaffold furan-2-carbaldehyde thiosemicarbazone (compound 1) and other 5-substituted analogs (compounds 2–4, 6–10) demonstrated no detectable antibacterial activity against any tested S. aureus strain (ATCC43300, ATCC29213, ATCC25923, ATCC700699), confirming that the 5-nitro substituent is essential for the observed antibacterial effect [2].

antibacterial Staphylococcus aureus nitrofuran MIC thiosemicarbazone

Comparative DNA-Damaging Potency of Nitrofuraldehyde Semicarbazone Among Nitrofuran Derivatives in E. coli

In a comparative study of nitrofuran-induced single-strand DNA breaks in Escherichia coli B/r, nitrofuraldehyde semicarbazone (the semicarbazone analog of the target compound) demonstrated intermediate DNA-damaging potency. The highly carcinogenic N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was most effective, nitrofuraldehyde semicarbazone was intermediate, and N-(5-nitro-2-furfurylidine)-1-aminohydantoin was least effective [1]. This rank-order difference in genotoxic potential among compounds sharing the 5-nitro-2-furyl pharmacophore indicates that terminal moiety identity modulates DNA interaction capacity, and that the semicarbazone/thiosemicarbazone scaffold occupies a distinct position along the nitrofuran genotoxicity spectrum.

genotoxicity DNA damage nitrofuran Escherichia coli structure-activity

Comparative Carcinogenicity Profile: 5-Nitro-2-furaldehyde Semicarbazone Induces Transplantable Mammary Tumors in Rats

Long-term feeding studies in rats established that 5-nitro-2-furaldehyde semicarbazone (nitrofurazone) induces transplantable mammary fibroadenomas, which upon serial transplantation exhibited increased anaplasia, pleomorphism, and mitotic activity, with eventual development of adenocarcinoma in inoculated rats [1]. Comparative structure-activity analysis of this carcinogenicity data indicated that the nitro group at the 5-position of the furan ring is of primary importance in tumor genesis [2]. This carcinogenic potential distinguishes the 5-nitro-2-furaldehyde core from non-nitrated furan derivatives.

carcinogenicity nitrofuran mammary tumor safety toxicology

Urinary Excretion Profile Differentiation: Substituted Semicarbazone Side-Chains Determine Oral Bioavailability in Nitrofurans

A systematic evaluation of 27 nitrofurans administered orally to rats revealed that only compounds bearing a semicarbazone, semioxamazone, or closely related side chain in the 2-position of the furan ring achieved detectable urinary antibacterial activity. Thirteen of the 27 compounds produced no urinary activity and were excluded from further study [1]. Among the active compounds, 5-nitro-2-furaldehyde 2-(2-hydroxyethyl) semicarbazone exhibited the highest urinary excretion, with approximately 25% of the administered dose recovered in urine [2]. This demonstrates that even within the subset of nitrofurans bearing appropriate side chains, specific substituent modifications dramatically alter pharmacokinetic behavior.

pharmacokinetics urinary excretion nitrofuran bioavailability oral administration

Cytotoxic Activity Differentiation of 5-Nitro-2-furaldehyde Thiosemicarbazone Across Human Tumor Cell Lines

In a panel of seven human tumor cell lines (HuTu80 duodenal adenocarcinoma, H460 lung carcinoma, DU145 prostate carcinoma, M-14 melanoma, HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma, LNCaP prostate carcinoma), 5-nitro-2-furaldehyde thiosemicarbazone (compound 5) demonstrated IC50 values ranging from 13.36 to 27.73 μM [1]. This cytotoxic potency was consistently higher than all other thiosemicarbazone derivatives in the series, which exhibited IC50 values from 34.84 to >372.34 μM across the same cell lines (excluding LNCaP) [2]. The compound's highest antiproliferative activity (IC50 = 13.36 μM) was observed against the HuTu80 duodenal adenocarcinoma cell line.

cytotoxicity antitumor nitrofuran thiosemicarbazone cancer

Comparative Antifungal Activity: 5-Trifluoromethyl Analog vs. 5-Nitro Analog Against Candida albicans

In contrast to its antibacterial activity against S. aureus, 5-nitro-2-furaldehyde thiosemicarbazone (compound 5) exhibited no detectable antifungal activity against Candida albicans strains ATCC90028, ATCC10231, and ATCC750 (MIC >200 μg/mL) [1]. Conversely, the 5-trifluoromethyl-substituted analog (compound 4) demonstrated MIC values of 50 μg/mL against C. albicans ATCC90028 and ATCC10231, which was ten times less active than the reference drug amphotericin B (MIC = 5 μg/mL) but still measurable [2]. This divergent spectrum between 5-nitro and 5-trifluoromethyl substitution establishes that the 5-position substituent identity governs antifungal activity in this scaffold.

antifungal Candida albicans thiosemicarbazone MIC structure-activity

Evidence-Based Application Scenarios for 5-Nitro-2-furaldehyde Thiosemicarbazone (CAS 831-71-0) in Scientific Research


Positive Control for Antibacterial Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound provides a well-characterized positive control (MIC = 1 μg/mL against S. aureus ATCC700699) for antibacterial screening assays targeting MRSA strains [1]. Its potency against ATCC700699 matches the optimal activity of nitrofurantoin while demonstrating activity across multiple S. aureus strains (MIC = 10–25 μg/mL against ATCC43300, ATCC29213, and ATCC25923) where non-nitrated thiosemicarbazone analogs show no activity [2]. Researchers can use this compound as a benchmark for evaluating novel antibacterial agents, with the added benefit that the 5-nitro substituent requirement establishes a clear structure-activity relationship baseline for scaffold optimization efforts.

Reference Scaffold for Nitrofuran Pharmacophore Structure-Activity Relationship Studies

The compound's documented antibacterial, cytotoxic, and DNA-damaging properties, combined with availability of comparative data across multiple 5-substituted analogs (5-H, 5-CH3, 5-CH2OH, 5-CF3, 5-phenyl, etc.), make it an ideal reference scaffold for structure-activity relationship investigations [1]. The dramatic differences in biological activity observed between the 5-nitro derivative and non-nitrated analogs (compounds 1–4, 6–10) provide a robust experimental system for probing the role of the 5-nitro group in antibacterial, cytotoxic, and antifungal activities [2]. The compound's characterization includes X-ray crystallographic data for related analogs and full spectroscopic characterization, enabling reliable compound identity verification.

Cytotoxicity Reference Compound for Antitumor Screening in Human Cancer Cell Line Panels

With consistently demonstrated cytotoxic activity (IC50 = 13.36–27.73 μM) across seven human tumor cell lines spanning diverse tissue origins (duodenal, lung, prostate, melanoma, colorectal, breast), this compound serves as a reproducible positive control or reference standard for in vitro antitumor screening programs [1]. Its potency advantage (minimum 2.6-fold lower IC50) over all other thiosemicarbazone derivatives in the furan-2-carbaldehyde series enables clear discrimination between active and inactive test compounds in screening assays [2]. The compound's established lack of antifungal activity against Candida albicans also provides a useful selectivity control.

Nitrofuran Mechanistic Probe for DNA Damage and Reductive Bioactivation Studies

The compound's intermediate position in the rank order of nitrofuran-induced DNA single-strand breakage (most effective: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide; intermediate: nitrofuraldehyde semicarbazone; least effective: N-(5-nitro-2-furfurylidine)-1-aminohydantoin) establishes it as a calibrated tool for mechanistic investigations of nitrofuran-mediated DNA damage [1]. Additionally, the documented requirement for bacterial nitrofurazone-reductase activity for DNA breakage to occur provides a genetic system for probing reductive bioactivation pathways [2]. This graded genotoxic potency makes the compound suitable for comparative toxicogenomic studies and as a reference point for evaluating novel nitrofuran derivatives.

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